N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core substituted with a 4-fluorobenzyl group and a 6-(furan-2-yl)pyridazine moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding through hydrophobic and electronic effects . The pyridazine-furan hybrid moiety may contribute to interactions with biological targets such as autotaxin (ATX) or kinase enzymes, as seen in structurally related pyridazine derivatives .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-7-5-15(6-8-17)13-23-21(27)16-3-1-11-26(14-16)20-10-9-18(24-25-20)19-4-2-12-28-19/h2,4-10,12,16H,1,3,11,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQBLQWLRXYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. The final step involves deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Structural Analogues with Piperidine-Carboxamide Cores
Compound A : N-(4-Fluorobenzyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide ()
- Key Differences : Replaces the pyridazine-furan group with a sulfonyl-linked 4-fluorophenyl.
- Sulfonamides are often associated with improved metabolic stability but may reduce membrane permeability .
Compound B : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide ()
- Key Differences : Features a fused pyrido-pyridazine core and a trifluoromethyl-substituted furan.
- Implications: The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration.
Compound C : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()
- Key Differences: Contains a furopyridine core instead of pyridazine, with a trifluoroethylamino substituent.
- Implications : The furopyridine system may exhibit distinct electronic properties compared to pyridazine, influencing π-π stacking interactions in binding pockets. The trifluoroethyl group could enhance metabolic resistance .
Pyridazine-Based Derivatives
Compound D : l-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-l-one ()
- Key Differences : Incorporates a spirocyclic diazaspiroheptane and trifluoromethylpyridine substituent.
- Implications : The spirocyclic structure may confer conformational constraints, optimizing binding to ATX or similar enzymes. The trifluoromethylpyridine group likely enhances potency through hydrophobic interactions .
Substituent Effects on Physicochemical Properties
A comparison of substituent-driven properties is summarized below:
Note: Exact data for the target compound are unavailable; estimates are based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
